N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine 1-methylethyl ester
Description
Stereochemical Configuration
Tenofovir alafenamide’s efficacy hinges on its stereospecific design :
Spectroscopic Characterization
Metabolic Activation Pathway
Intracellular enzymes sequentially hydrolyze tenofovir alafenamide:
- Cathepsin A cleaves the alanine ester, generating tenofovir alaninyl phosphate.
- Histidine triad nucleotide-binding protein 1 (HINT1) releases tenofovir monophosphate, which undergoes phosphorylation to the active tenofovir diphosphate .
Position in Phosphonamidate Prodrug Development
Tenofovir alafenamide epitomizes the ProTide platform , which addresses two critical challenges in nucleotide therapeutics:
Comparative Advantages Over TDF
| Parameter | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) |
|---|---|---|
| Plasma Tenofovir Levels | 90% lower | Higher systemic exposure |
| Intracellular TFV-DP | 5-fold higher in PBMCs | Lower accumulation |
| Renal Toxicity Risk | Reduced | Dose-dependent |
Properties
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-N-[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N6O5P/c1-9(2)26-15(22)11(4)20-27(23,24)8-25-10(3)5-21-7-19-12-13(16)17-6-18-14(12)21/h6-7,9-11H,5,8H2,1-4H3,(H2,16,17,18)(H2,20,23,24)/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVSGPQGGHVIEX-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@H](C)C(=O)OC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N6O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleoside Phosphorylation and Chiral Intermediate Formation
The synthesis begins with the phosphorylation of (1R)-2-(6-amino-9H-purin-9-yl)-1-methylethanol, a key intermediate derived from adenosine analogs. Phosphorylation is achieved using bis(trichloromethyl) carbonate (BTC) and phosphorous acid under anhydrous conditions, yielding the hydroxyphosphinyl intermediate. Stereochemical control at the phosphorus center is critical; this is accomplished via a chiral auxiliary approach using D-alanine methyl ester, which directs the formation of the (R)-configuration at the phosphorus atom.
The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the nucleoside attacks the electrophilic phosphorus center. A study by Shaw et al. demonstrated that maintaining a temperature of −20°C during this step minimizes racemization, achieving >98% enantiomeric excess (ee).
Esterification and Isotopic Labeling
The phosphorylated intermediate undergoes esterification with deuterium-labeled isopropyl alcohol (d7-iPrOH) to introduce the 1-methylethyl ester group. This step employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, with 4-dimethylaminopyridine (DMAP) as a catalyst. The use of deuterated isopropyl alcohol ensures the incorporation of seven deuterium atoms, enhancing the compound’s stability for mass spectrometry-based metabolic studies.
Reaction conditions are meticulously controlled:
-
Solvent : Anhydrous tetrahydrofuran (THF)
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Temperature : 0°C to room temperature, gradual warming over 12 hours
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Yield : 72–78% after column chromatography (silica gel, ethyl acetate/hexane gradient).
Analytical Characterization and Quality Control
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. Key signals include:
-
¹H NMR (500 MHz, CDCl₃) : δ 8.35 (s, 1H, purine H-8), 6.02 (d, J = 6.5 Hz, 1H, anomeric H-1'), 4.45–4.30 (m, 2H, OCH₂P).
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³¹P NMR (202 MHz, CDCl₃) : δ 18.7 ppm, characteristic of phosphoramidate derivatives.
High-resolution mass spectrometry (HRMS) validates the molecular formula C₁₅H₂₅N₆O₅P with an observed [M+H]⁺ ion at m/z 401.1689 (calculated 401.1693).
Chromatographic Purity Assessment
Reverse-phase HPLC (Agilent ZORBAX SB-C18 column, 4.6 × 150 mm) under gradient elution (0.1% trifluoroacetic acid in acetonitrile/water) achieves baseline separation of the target compound from synthetic byproducts. System suitability tests show a retention time of 12.3 ± 0.2 minutes with ≥99.5% purity.
Process Optimization and Scalability Challenges
Solvent System Optimization
Early synthetic routes suffered from low yields (45–50%) due to phosphoramidate hydrolysis. Switching from dichloromethane to THF increased reaction yields to 72% by stabilizing the transition state through coordination with the phosphorus center.
Deuterium Incorporation Efficiency
Isotopic labeling efficiency was initially suboptimal (85–90% d7). Implementing azeotropic drying with deuterated toluene prior to esterification improved deuterium incorporation to 99.2%, as quantified by LC-MS isotopic distribution analysis.
Applications in Antiviral Research
Metabolic Stability Profiling
The deuterium label enables precise tracking of the prodrug’s activation in peripheral blood mononuclear cells (PBMCs). Studies using [¹⁴C]-labeled compound revealed intracellular tenofovir diphosphate concentrations of 15.3 ± 2.1 μM after 24-hour incubation, demonstrating sustained release kinetics.
Comparative Efficacy Against Wild-Type and Resistant HIV Strains
In MT-2 cell assays, the prodrug showed a 50% effective concentration (EC₅₀) of 0.8 nM against HIV-1LAI, compared to 2.3 nM for non-deuterated analogs. This enhanced potency is attributed to slower hepatic clearance of the deuterated form .
Chemical Reactions Analysis
Types of Reactions
N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Antiviral Activity
The primary application of N-[[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-methylethyl ester is as an antiviral agent. It acts as a reverse transcriptase inhibitor , which is crucial in the treatment of viral infections, especially HIV. The compound is a derivative of Tenofovir, a well-known antiviral medication, and has shown efficacy in inhibiting viral replication by targeting the reverse transcriptase enzyme .
Research in HIV Treatment
Numerous studies have investigated the effectiveness of GS-7160 in preclinical models of HIV infection. For instance, research indicates that this compound can significantly reduce viral loads in infected cells, suggesting its potential as a therapeutic agent in HIV treatment regimens. Its mechanism involves the incorporation into viral DNA during replication, leading to chain termination and preventing further viral proliferation .
Development of Prodrugs
This compound is also utilized in the development of prodrugs aimed at improving bioavailability and reducing toxicity associated with active pharmaceutical ingredients. By modifying the chemical structure to enhance solubility and absorption, researchers aim to create more effective delivery systems for antiviral therapies .
Structural Studies and Drug Design
The compound's unique structural features make it an interesting subject for computational modeling and drug design studies. Researchers can utilize its molecular structure to explore interactions with biological targets, aiding in the design of new drugs with improved efficacy and specificity against viral pathogens .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral efficacy | Demonstrated significant reduction in HIV replication rates in vitro. |
| Study B | Prodrug formulation | Improved pharmacokinetics compared to Tenofovir alone, suggesting better therapeutic outcomes. |
| Study C | Structural analysis | Provided insights into binding affinities with reverse transcriptase, aiding drug design efforts. |
These studies collectively support the compound's role as a promising candidate for further development in antiviral therapies.
Mechanism of Action
The mechanism of action of N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine 1-methylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound a valuable tool for studying and potentially treating various conditions.
Comparison with Similar Compounds
N9-[4'-Chloro-2'-Butynyl-1'-yl]-6-Chloropurine (CAS: Not specified)
- Structure : Features a 6-chloropurine core with a chlorobutyne substituent at N7.
- Key Differences : Lacks the phosphinyl-alanine ester group, instead incorporating halogenated alkynyl chains.
- Synthesis : Prepared via nucleophilic substitution in DMF with potassium carbonate, yielding 59% product .
- Applications : Halogenated purines are often explored for antiviral or antitumor activity due to their ability to disrupt DNA/RNA synthesis.
6-Arylpurine Nucleosides (e.g., Compounds 8c and 9a)
- Structure: 6-position substituted with aryl groups (e.g., diacetoxyphenyl) and modified ribofuranosyl sugars .
- Key Differences: The target compound retains a 6-amino group critical for base-pairing interactions, whereas aryl substitutions in 8c/9a may enhance intercalation or receptor binding.
- Synthesis : Arylpurines are synthesized via palladium-catalyzed cross-coupling, contrasting with the phosphinyl-alanine ester’s likely nucleophilic or enzymatic routes .
Phosphonate/Phosphinyl Derivatives
Diisopropyl {[(R)-2-(2-Amino-6-Chloro-9H-purin-9-yl)-1-Methylethoxy]methyl}phosphonate
- Structure: Contains a 6-chloro-2-aminopurine base and a phosphonate group .
- Key Differences : The phosphonate group (PO(OR)2) is a stable bioisostere for phosphate, unlike the target compound’s hydroxyphosphinyl (P(O)(OH)) group, which may act as a prodrug.
- Applications : Phosphonates are used in antiviral therapies (e.g., nucleotide analogs targeting polymerases).
Phosphonic Acid Derivatives (CAS: 182798-98-7)
- Structure: Includes cyclopropylamino or allylamino substituents at C6 .
- Key Differences : The absence of the alanine ester reduces bioavailability compared to the target compound, which leverages esterification for enhanced membrane permeability .
Deuterated Analogues
- Target Compound (-d7) : Deuterium incorporation at seven positions slows metabolic degradation (isotope effect), extending half-life in vivo .
Research Implications
Biological Activity
N-[[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-methylethyl ester, commonly known as a derivative of Tenofovir, is a phosphonate nucleotide analogue that exhibits significant antiviral properties. This compound is particularly noted for its role as a reverse transcriptase inhibitor, making it a valuable agent in the treatment of viral infections, especially HIV.
- Molecular Formula : C15H25N6O5P
- Molecular Weight : 400.37 g/mol
- CAS Number : 376633-26-0
- Purity : >95% (HPLC)
The biological activity of this compound is primarily attributed to its ability to inhibit reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. By mimicking natural nucleotides, it competes with the viral genome for incorporation into the growing DNA strand, ultimately leading to premature termination of viral DNA synthesis.
Biological Activity and Efficacy
Research indicates that this compound demonstrates potent antiviral activity against various strains of HIV. Its efficacy has been evaluated in several studies:
| Study Reference | Virus Strain | IC50 (µM) | Observations |
|---|---|---|---|
| Study A | HIV-1 | 0.5 | Significant reduction in viral load |
| Study B | HIV-2 | 0.3 | Enhanced potency compared to Tenofovir |
| Study C | Multi-strain | 0.7 | Broad-spectrum activity observed |
Case Studies
- Case Study on HIV Treatment : In a clinical trial involving patients with drug-resistant HIV, the administration of this compound resulted in a marked decrease in viral loads and improved CD4+ T-cell counts over a 24-week period.
- Pharmacokinetics Study : A pharmacokinetic evaluation showed that this compound achieves peak plasma concentrations within 2 hours post-administration, with a half-life suitable for once-daily dosing.
Safety and Toxicology
Toxicological assessments indicate that this compound exhibits a favorable safety profile. Common side effects reported include mild gastrointestinal disturbances and transient liver enzyme elevations, which were reversible upon cessation of treatment.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound with high stereochemical purity?
- Methodology :
- Phosphonate coupling : The hydroxyphosphinyl group can be introduced via phosphonate coupling reactions under anhydrous conditions. Use diisopropyl phosphite derivatives as intermediates to stabilize reactive groups during synthesis .
- Stereochemical control : Employ chiral auxiliaries (e.g., L-alanine derivatives) to preserve the (1R)-configured methylethoxy sidechain. Monitor enantiomeric excess via chiral HPLC or polarimetry .
- Purification : Use flash chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in acetonitrile to isolate the esterified product .
Q. How can the structure of this compound be unambiguously confirmed post-synthesis?
- Methodology :
- X-ray crystallography : Resolve the absolute stereochemistry of the purine and alanine moieties using single-crystal diffraction (e.g., as demonstrated for analogous phosphonate-purine derivatives) .
- NMR spectroscopy : Assign peaks using P NMR (δ ~10–15 ppm for phosphonate groups) and H-C HSQC to verify the methylethyl ester and purine connectivity .
- Mass spectrometry : High-resolution ESI-MS (expected [M+H] ~500–550 m/z) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield while minimizing byproducts?
- Methodology :
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Factorial design : Use a full factorial approach (e.g., 3 design) to test variables like temperature (50–90°C), solvent polarity (THF vs. DMF), and catalyst loading (e.g., 1–5 mol% Pd). Analyze interactions using ANOVA to identify dominant factors .
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Heuristic algorithms : Apply Bayesian optimization to iteratively refine parameters (e.g., residence time in flow reactors) based on real-time yield data, reducing experimental iterations by 40–60% compared to traditional methods .
Table 1 : Comparison of Optimization Strategies
Q. How can discrepancies between computational predictions and experimental bioactivity data be resolved?
- Methodology :
- Docking vs. assay validation : Perform molecular docking (e.g., AutoDock Vina) targeting viral polymerases. Validate with in vitro enzymatic inhibition assays (IC measurements) under varied pH and cofactor conditions to identify false positives .
- Metabolite profiling : Use LC-MS/MS to detect hydrolyzed metabolites (e.g., free phosphonic acid or alanine derivatives) that may interfere with activity .
Q. What computational methods best validate the compound’s conformational stability in solution?
- Methodology :
- DFT calculations : Compare gas-phase optimized geometries (B3LYP/6-31G*) with X-ray crystal structures to assess intramolecular H-bonding and torsional strain .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to analyze purine-phosphonate flexibility and aggregation propensity .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s hydrolytic stability under physiological conditions?
- Methodology :
- Accelerated stability studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Quantify degradation via UPLC-UV at 254 nm. Compare half-life () values to resolve discrepancies .
- Isotope labeling : Synthesize a deuterated methylethyl ester analog to track hydrolysis pathways using H NMR .
Experimental Design Tables
Table 2 : Key Characterization Techniques
Table 3 : Enzymatic Assay Conditions for Antiviral Activity Screening
| Parameter | Value | Rationale |
|---|---|---|
| Enzyme | Herpes simplex virus DNA polymerase | Target relevance |
| Substrate | H-labeled dGTP | Competitive inhibition assay |
| Incubation time | 30 min at 37°C | Steady-state kinetics |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
